Product packaging for Ferrous Iodide(Cat. No.:CAS No. 7783-86-0)

Ferrous Iodide

Cat. No.: B1584420
CAS No.: 7783-86-0
M. Wt: 309.65 g/mol
InChI Key: BQZGVMWPHXIKEQ-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Academic Inquiry into Iron(II) Iodide Systems

The scientific journey of ferrous iodide began in 1929 with its initial discovery. mdpi.com Early investigations into iron(II) iodide primarily focused on its fundamental chemical and physical properties. Methods for its synthesis were established, including the direct reaction of iron with iodine at high temperatures (500 °C) and the treatment of iron with concentrated hydriodic acid. wikipedia.org It was noted that, unlike other iron(II) halides, this compound's synthesis via reaction with the corresponding hydrohalic acid was not the preferred method. wikipedia.org

A significant period of intensified research occurred in the 1970s and 1980s. mdpi.com During this time, scientists observed peculiar and unconventional behaviors in the material, particularly concerning its magnetic properties. mdpi.com However, the experimental tools and theoretical frameworks of the era were insufficient to fully comprehend the underlying reasons for these anomalies. mdpi.com This left a 40-year-old puzzle surrounding the mysterious nature of this compound's magnetism, setting the stage for future investigations. mdpi.com The early understanding of its crystal structure, determined to be of the cadmium iodide (CdI₂) type with a trigonal crystal system, provided a foundational piece of this puzzle. wikipedia.org

A notable development in the early 20th century was the investigation into the ferrous-ferric:iodine-iodide equilibrium and the influence of light on this system, as reported in a 1927 publication. acs.org This early work hinted at the compound's reactivity and its potential role in photochemical processes. Further historical context includes the production of iron iodide in Japan by Genboku Ito in 1861 as part of an effort to domestically produce medicines that were being imported. fiu-iodine.org

Significance of this compound in Contemporary Inorganic Chemistry and Materials Science

The contemporary relevance of this compound has been dramatically reshaped by recent discoveries, positioning it as a material of significant interest in inorganic chemistry and materials science. Its primary significance lies in the realm of quantum materials and magnetism.

The long-standing mystery of its magnetic behavior was recently unraveled, revealing hidden and unexpected quantum phenomena. mdpi.com Researchers discovered that this compound exhibits "frustrated magnetism." mdpi.com This occurs because the electrons in its triangular lattice structure have competing magnetic forces, preventing them from settling into a simple, ordered magnetic state like those found in common magnets. mdpi.com This frustration gives rise to exotic magnetic states and excitations.

The most groundbreaking finding is the observation of two distinct quantum fluctuations emanating simultaneously from the material when probed with neutrons. mdpi.com This was unexpected, as typically only one such excitation is anticipated. This discovery not only solved the decades-old puzzle but also established this compound as a model system for studying complex quantum behaviors in relatively simple materials. mdpi.com

This new understanding has profound implications for materials science. This compound is now being investigated for its potential as a single-ion magnet (SIM), a type of single-molecule magnet where the magnetic properties are governed by a single metal ion. nih.gov The development of materials with such properties is a major goal in the field, with potential applications in high-density information storage and quantum computing. nih.gov

Furthermore, this compound serves as a catalyst in various organic reactions and is a precursor for the synthesis of other compounds, including alkali iodides. wikipedia.orgnih.gov Its role in the formation of novel complexes with redox-active ligands is also an active area of research, exploring the potential for creating materials with tunable electronic and magnetic properties. nih.gov The study of metal-iodine batteries, a promising alternative to lithium-ion batteries, also brings this compound into focus as a component in developing next-generation energy storage solutions. ucl.ac.uk

Methodological Advancements in the Study of Transition Metal Iodides

The recent breakthroughs in understanding this compound and other transition metal iodides would not have been possible without significant advancements in experimental and theoretical techniques. These sophisticated methods allow scientists to probe the intricate electronic and magnetic structures of these materials with unprecedented detail.

Neutron Scattering: This has been a pivotal technique in uncovering the quantum secrets of this compound. mdpi.com Large-scale neutron facilities, such as the Spallation Neutron Source (SNS) and the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory, enable researchers to map the energy and momentum of magnetic excitations (magnons) within the crystal lattice. mdpi.com By bombarding the material with a beam of neutrons and analyzing how they scatter, scientists can deduce the arrangement and dynamics of the magnetic moments. mdpi.com This was the key method used to identify the simultaneous quantum fluctuations in this compound. mdpi.com

Theoretical Physics Calculations: Complementing experimental techniques, advanced theoretical calculations are essential for interpreting the complex data and building models of the observed phenomena. mdpi.com These calculations, often based on quantum mechanics, can predict the behavior of electrons and their spins in the material, providing a deeper understanding of the underlying physics of frustrated magnetism and other quantum effects. mdpi.com

Mössbauer Spectroscopy: This technique is particularly sensitive to the local environment of iron nuclei. nih.gov It has been instrumental in confirming the oxidation state of iron (Fe²⁺) in various this compound complexes and in studying the spin state of the iron cation. nih.gov

Single-Crystal X-ray Diffraction: This method is fundamental for determining the precise three-dimensional arrangement of atoms in a crystal. nih.gov It provides the structural foundation upon which all other properties are interpreted, including the triangular lattice arrangement in this compound that gives rise to its frustrated magnetism. wikipedia.orgnih.gov

Other Spectroscopic and Analytical Techniques: A suite of other modern techniques is routinely employed in the study of this compound and its derivatives. These include:

Infrared (IR) and UV-Vis Spectroscopy: Used to characterize the bonding and electronic transitions within the material and its complexes. nih.gov

Cyclic Voltammetry: An electrochemical technique used to study the redox properties of this compound and its complexes. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to detect and characterize unpaired electrons, providing insight into the electronic structure of paramagnetic species. nih.gov

These advanced methodologies, used in combination, have transformed the study of transition metal iodides from a field focused on basic characterization to one at the forefront of condensed matter physics and materials science.

Data Tables

Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaFeI₂ wikipedia.org
Molar Mass309.65 g/mol wikipedia.org
AppearanceWhite to off-white or grey powder wikipedia.org
Density5.315 g/cm³ wikipedia.org
Melting Point587 °C (1,089 °F; 860 K) wikipedia.org
Boiling Point827 °C (1,521 °F; 1,100 K) wikipedia.org
Solubility in waterSoluble wikipedia.org
Crystal StructureTrigonal wikipedia.org
Space GroupP-3m1 (No. 164) wikipedia.org

Key Research Milestones for this compound

YearMilestoneSignificanceReference
1861Production of iron iodide in JapanEarly example of its synthesis for practical purposes. fiu-iodine.org
1927Study of the ferrous-ferric:iodine-iodide equilibriumEarly investigation into its chemical reactivity. acs.org
1929Discovery of the compound FeI₂Marks the beginning of scientific inquiry into this compound. mdpi.com
1970s-1980sIntensive study of its propertiesObservation of peculiar magnetic behavior that puzzled scientists. mdpi.com
2021Unraveling of its quantum magnetic behaviorSolved a 40-year-old mystery, revealing "frustrated magnetism" and dual quantum fluctuations. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeI2 B1584420 Ferrous Iodide CAS No. 7783-86-0

Properties

CAS No.

7783-86-0

Molecular Formula

FeI2

Molecular Weight

309.65 g/mol

IUPAC Name

diiodoiron

InChI

InChI=1S/Fe.2HI/h;2*1H/q+2;;/p-2

InChI Key

BQZGVMWPHXIKEQ-UHFFFAOYSA-L

SMILES

[Fe+2].[I-].[I-]

Canonical SMILES

[Fe](I)I

Other CAS No.

7783-86-0

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

Sophisticated Structural Elucidation and Spectroscopic Characterization

Crystallographic Investigations

Crystallography is indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For ferrous iodide and its derivatives, X-ray and electron diffraction techniques are pivotal in elucidating their solid-state structures.

Single Crystal X-ray Diffraction Analysis of this compound Complexes

A notable example is the characterization of a hetero spin complex formed from the reaction of iron(II) iodide with the redox-active ligand 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN). nih.govmdpi.com The molecular structure of the resulting complex, [(dpp-BIAN)FeII₂] (1), was determined by SCXRD analysis at both 100 K and 280 K. mdpi.com The analysis confirmed the coordination of the iron(II) center to the dpp-BIAN ligand and two iodide ions, forming a FeN₂I₂ chromophore. mdpi.com The data from these studies, including crystal data and refinement statistics, provide a comprehensive understanding of the compound's solid-state structure. mdpi.com

Another study detailed the synthesis and crystal structure of a binuclear iron(III) iodide complex with the 3,5-di-tert-butylcatecholate (3,5-DBCat) ligand, [Fe₂I₂(3,5-DBCat)₂(Et₂O)₂]. researchgate.net SCXRD analysis was crucial in determining the molecular structure of this newly synthesized compound. researchgate.net

Furthermore, the crystal structure of [(OC)₃Fe(µ-dppm)(µ-I)PtI]·CH₂Cl₂ was elucidated using SCXRD. rsc.org This analysis revealed a metal-metal bond between iron and platinum, with one of the iodide ligands symmetrically bridging the two metal centers. rsc.org

Table 1: Crystallographic Data for Selected this compound Complexes

CompoundFormulaCrystal SystemSpace GroupReference
[(dpp-BIAN)FeII₂]·CH₃CNC₃₈H₄₃FeI₂N₃MonoclinicP2₁/n mdpi.com
[Fe₂I₂(3,5-DBCat)₂(Et₂O)₂]Not specifiedNot specifiedNot specified researchgate.net
[(OC)₃Fe(µ-dppm)(µ-I)PtI]·CH₂Cl₂C₂₈H₂₄FeI₂O₃P₂PtMonoclinicP2₁/c rsc.org

Electron Diffraction Studies for Solid-State Structures

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. A study combining gas-phase electron diffraction with vibrational spectroscopic data and ab initio computations was conducted to determine the average and equilibrium molecular geometries of several iron dihalides, including iron diiodide. researchgate.net This approach allows for a comparison between the gaseous and solid-state structures, providing insights into the influence of crystal forces on molecular geometry. researchgate.net

Advanced Spectroscopic Probes

Spectroscopic techniques provide information about the electronic and vibrational properties of molecules. For this compound and its complexes, techniques like FTIR, UV-Vis, and EPR spectroscopy are instrumental in characterizing their electronic structure and spin states.

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, offering insights into the types of chemical bonds present and the coordination environment of the metal center. In the characterization of [(dpp-BIAN)FeII₂], the IR spectrum confirmed the neutral form of the dpp-BIAN ligand in the complex. mdpi.com The shift in the C=N stretching vibrations to lower wavenumbers indicated the coordination of the nitrogen atoms of the ligand to the iron center. mdpi.com

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The diffuse reflectance spectra of the free dpp-BIAN ligand and the [(dpp-BIAN)FeII₂] complex were recorded and converted to UV-Vis spectra, confirming the neutral character of the ligand in the complex. nih.gov The UV-Vis spectra of tris(β-diketonato)iron(III) complexes show strong absorption bands in the near-ultraviolet region, with the position and intensity of these bands being sensitive to the substituents on the β-diketonato ligand. nih.gov The iodine-sensitized oxidation of ferrous ions has been studied using UV-Vis spectroscopy to monitor the formation of ferric ions. researchgate.net

Table 2: Spectroscopic Data for a this compound Complex

CompoundSpectroscopic TechniqueKey FindingsReference
[(dpp-BIAN)FeII₂]FTIRShift in C=N stretching vibrations confirms coordination. mdpi.com
[(dpp-BIAN)FeII₂]UV-VisConfirms neutral state of the dpp-BIAN ligand. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Radical Species

EPR spectroscopy is a highly sensitive technique for studying chemical species with unpaired electrons, making it an excellent tool for investigating the spin states of paramagnetic iron complexes and identifying any radical species. libretexts.org The technique can discriminate between different oxidation states of iron-sulfur clusters. nih.gov

In the study of the [(dpp-BIAN)FeII₂] complex, the EPR spectrum of a solid sample was associated with the paramagnetic Fe(II) ions, and not with any organic radicals. nih.govmdpi.com This finding was crucial in establishing the electronic structure of the complex. nih.gov The generation of the radical anion form of the dpp-BIAN ligand upon reduction of the complex in solution was monitored by EPR spectroscopy. nih.govmdpi.com

EPR has also been used to study the spin state of highly saddle-shaped (porphyrinato)iron(III) iodide, revealing an essentially pure intermediate spin state. researchgate.net Furthermore, temperature-dependent multi-frequency EPR studies on an octahedral Fe(III) compound have provided precise zero-field splitting parameters and shown how these parameters change with temperature. unam.mx

Mössbauer Spectroscopy for Iron Spin States and Coordination Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, offering valuable information on oxidation states, spin states, and coordination geometries. mst.edubeilstein-journals.org The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which are distinct for different electronic configurations of iron. beilstein-journals.org

In high-spin iron(II) complexes, such as many this compound derivatives, the isomer shift is typically large. e3s-conferences.org For instance, the adduct of this compound with 1,5,9,13-tetrathiahexadecane, FeI₂(16[ane]S₄), exhibits a high-spin iron(II) state with a significant and temperature-independent quadrupole splitting of approximately 4.0 mm s⁻¹. rsc.org Such a large quadrupole splitting in high-spin Fe(II) complexes can sometimes be indicative of a five-coordinate geometry, though in this case, it was described as either covalent octahedral or ionic square planar. rsc.org

The spin state of iron in these complexes can be influenced by factors like temperature and the nature of the coordinated ligands. e3s-conferences.org Some iron(II) complexes exhibit a phenomenon known as spin crossover (SCO), where the iron center transitions between a high-spin (HS) and a low-spin (LS) state. beilstein-journals.orgmst.edu This transition is clearly observable in Mössbauer spectra, as the HS and LS states have distinct δ and ΔE_Q values. beilstein-journals.orge3s-conferences.org For example, the complex {Fe[HC(3,5-Me₂pz)₃]₂}I₂ is high-spin at room temperature but undergoes a spin-crossover to a low-spin state upon cooling below 195 K. mst.edu Mössbauer studies on related systems have confirmed such transitions, showing a change from a HS state at higher temperatures to a mixture of HS and LS states at lower temperatures. researchgate.net

In more complex systems like iron-sulfur-halide clusters, Mössbauer spectroscopy reveals details about electron delocalization. For clusters such as [Fe₄S₄I₄]²⁻, the spectra indicate a complete delocalization of electrons, resulting in an average oxidation state of Fe²·⁵⁺ for all iron atoms. rsc.org

Mössbauer Spectral Data for Selected Iron Iodide Complexes
ComplexTemperature (K)Isomer Shift (δ) (mm s⁻¹)Quadrupole Splitting (ΔE_Q) (mm s⁻¹)Iron Spin StateReference
FeI₂(16[ane]S₄)Ambient-~4.0High-spin Fe(II) rsc.org
{Fe[HC(3,5-Me₂pz)₃]₂}I₂>195--High-spin Fe(II) mst.edu
{Fe[HC(3,5-Me₂pz)₃]₂}I₂<195--Low-spin Fe(II) mst.edu
(BTMA)₂[Fe₄S₄I₄] (5)Ambient0.481.77Fe²·⁵⁺ (delocalized) rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of molecules in solution by providing information about the chemical environment of atomic nuclei. rsc.org While most NMR studies are performed on diamagnetic compounds, the technique can also be applied to paramagnetic species, such as high-spin this compound complexes, although significant line broadening and large chemical shift ranges are characteristic of these spectra. du.ac.inresearchgate.net

In the context of this compound complexes, ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligands bound to the iron center. The signals in the NMR spectrum provide information about the different chemical environments of the ligand's protons and carbons. jscimedcentral.com For instance, in paramagnetic iron(II) complexes, the proton NMR spectra can show broad resonances shifted over a wide range, which is indicative of a high-spin state in solution. mst.edu

Temperature-dependent NMR studies can reveal dynamic processes, such as the orientation of ligands relative to the metal center. dtic.mil Furthermore, advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish through-bond and through-space connectivities, aiding in the complete structural assignment of complex ligands. researchgate.netsci-hub.se

It is important to note that direct observation of the iodine nucleus (¹²⁷I) by NMR is challenging. Although ¹²⁷I is an NMR active nucleus, it is quadrupolar and typically yields very broad signals, often too broad to be detected by high-resolution NMR spectrometers. huji.ac.il Consequently, ¹²⁷I NMR is generally limited to studying the binding of iodide ions through relaxation studies. huji.ac.il

Complementary Characterization Techniques

In addition to spectroscopic methods, other analytical techniques are crucial for a comprehensive understanding of this compound, providing data on its elemental composition and thermal behavior.

Elemental Analysis (EDX, XRF) for Compositional Stoichiometry

Elemental analysis techniques are essential for verifying the elemental composition and stoichiometry of synthesized this compound compounds. Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Fluorescence (XRF) are two powerful, often non-destructive, methods for this purpose. spark904.nl

EDX analysis, typically coupled with a scanning electron microscope (SEM), identifies elements by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam. mdpi.comnih.gov This technique can provide semi-quantitative weight percentages of the constituent elements, confirming the presence and relative abundance of iron and iodine. mdpi.com For example, EDX has been used to determine the proportions of iron and iodine in magnetic iron iodide nanoparticles. iaea.orgresearchgate.net

XRF operates on a similar principle but uses primary X-rays to excite the sample, causing it to emit fluorescent X-rays. clu-in.org Each element emits X-rays at a unique energy, allowing for qualitative and quantitative analysis. horiba.com XRF is a reliable method for determining the elemental composition of a wide range of materials and can be used to measure the stoichiometry of elements from boron upwards. ufscar.briaea.org It has been successfully applied to quantify iron in various samples. researchgate.net

Example of Elemental Composition Data for Magnetic Iron Iodide Nanoparticles (MIINPs) by EDX
SampleIron (Fe) %Iodine (I) %Reference
MIINPs-15248 iaea.orgresearchgate.net
MIINPs-24555 iaea.orgresearchgate.net

Thermal Analysis (TA) for Material Stability and Transformation

Thermal analysis (TA) encompasses a group of techniques that measure a physical property of a substance as a function of temperature while it is subjected to a controlled temperature program. slideshare.netmetall-mater-eng.com Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly useful for assessing the thermal stability and decomposition behavior of this compound and its compounds. slideshare.nettorontech.com

TGA measures the change in mass of a sample as it is heated. torontech.com The resulting TGA curve, a plot of mass versus temperature, reveals information about thermal stability, decomposition temperatures, and the composition of multi-component systems. torontech.comtainstruments.com Flat regions on the curve indicate stability, while steps or slopes signify mass loss due to processes like decomposition. torontech.com

DTA measures the temperature difference between a sample and an inert reference material as they are heated. slideshare.netegyankosh.ac.in This technique detects physical and chemical changes, such as phase transitions and decomposition reactions, by identifying endothermic or exothermic events. slideshare.netscribd.com For instance, DTA combined with TGA has been used to study the reduction of metal chlorides and the thermal decomposition of various compounds. researchgate.nettms.org The thermal behavior of iodine-containing materials has also been investigated to understand their decomposition and the release of iodine species upon heating. acs.orgresearchgate.net

General Information from Thermal Analysis Techniques
TechniqueInformation ProvidedTypical Application
Thermogravimetric Analysis (TGA)Mass change vs. temperatureDetermining decomposition temperatures and thermal stability. torontech.comtainstruments.com
Differential Thermal Analysis (DTA)Temperature difference vs. temperatureIdentifying phase transitions and reaction temperatures (endothermic/exothermic events). slideshare.netegyankosh.ac.in

Electronic, Magnetic, and Optical Properties Research

Spin State and Electronic Structure Investigations

The arrangement of electrons within the iron cation and the influence of surrounding ions are critical to understanding the fundamental properties of ferrous iodide.

The iron(II) cation in this compound typically possesses a high-spin state. researchgate.net In its crystalline form, FeI₂ features Fe²⁺ ions bonded to six iodide ions in an octahedral arrangement. materialsproject.org This coordination environment generally leads to a high-spin configuration for the Fe²⁺ (d⁶) ion. researchgate.net

The spin state can be influenced by external factors and the chemical environment. For instance, in complexes with certain organic ligands like 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN), the Fe(II) ion maintains its high-spin state (S=2). mdpi.com However, the spin state can be sensitive to the second coordination sphere, where interactions with solvents and counter-ions can cause shifts. whiterose.ac.uk Studies on iron(II) complexes with isomeric 2,6-di(1,2,3-triazolyl)pyridine ligands have shown that the iron can adopt either a high-spin or low-spin state depending on the specific ligand isomer and the presence of certain solvates. acs.orgwhiterose.ac.uk In some cases, a spin transition between high and low spin can be induced by changes in temperature. scitechnol.com The spin state of iron ions is a key determinant of the magnetic properties of the material. solubilityofthings.com

The electronic configuration of the iron cation in this compound is significantly influenced by ligand field effects. In the octahedral geometry of FeI₂, the surrounding iodide (I⁻) ligands create a crystal field that splits the d-orbitals of the Fe²⁺ ion into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. libretexts.org Iodide is considered a weak-field ligand, meaning it causes a relatively small energy splitting (Δoct). libretexts.org

Due to this small splitting, it is energetically more favorable for the six d-electrons of the Fe²⁺ ion to occupy the orbitals individually before pairing up. This results in a high-spin electronic configuration (t₂g⁴e_g²), where there are unpaired electrons in both the t₂g and e_g orbitals. researchgate.net This high-spin configuration is responsible for the paramagnetic behavior of this compound at temperatures above its magnetic ordering temperature. The strength of the ligand field can be influenced by factors such as the charge on the metal ion and the specific nature of the ligands. solubilityofthings.com

Charge transfer phenomena are significant in systems containing this compound. In aqueous solutions, iodide ions can undergo a charge-transfer-to-solvent (CTTS) transition, where an electron is transferred from the iodide ion to the surrounding water molecules upon UV light absorption. fu-berlin.deethz.ch This process is fundamental in solution chemistry and electrochemistry.

In solid-state systems, charge transfer can occur between different elements or molecular components. For example, in van der Waals heterostructures composed of FeI₂ and indium selenide (B1212193) (In₂Se₃), reversing the direction of ferroelectric polarization can alter the valence state of the iron ions between +2 and +3. rsc.org This change is a result of charge transfer at the interface, which in turn modifies the magnetic interactions within the FeI₂ layer. rsc.org Furthermore, in intercalated compounds, where atoms are inserted between the layers of a host material, charge transfer between the intercalated atoms and the host lattice can significantly influence the material's electronic and magnetic properties. frontiersin.org

Advanced Magnetism Studies

This compound exhibits complex magnetic behaviors that have been the subject of extensive research, revealing properties that are both fundamentally interesting and potentially useful.

This compound is known to be an antiferromagnetic material at low temperatures. 2dsemiconductors.comjps.jp In an antiferromagnetic material, the magnetic moments of adjacent ions align in opposite directions, resulting in no net external magnetic moment. arxiv.org The transition to this antiferromagnetic state, known as the Néel temperature, occurs at approximately 9.3 K for FeI₂. jps.jp The magnetic structure of FeI₂ is layered, with sheets of iron atoms alternating with double layers of iodine atoms. researchgate.net

In nanoparticle form, iron-based materials can exhibit superparamagnetism. researchgate.netarxiv.orgresearchgate.net Superparamagnetism is a form of magnetism that occurs in small ferromagnetic or ferrimagnetic nanoparticles. While these nanoparticles are small enough to be single-domain, thermal energy is sufficient to randomly flip the direction of their magnetization, causing them to have a net magnetic moment of zero in the absence of an external magnetic field. researchgate.net While bulk FeI₂ is antiferromagnetic, the magnetic behavior of its nanoparticles could potentially be tuned to exhibit superparamagnetism, a property valuable in various biomedical and data storage applications.

The magnetic properties of FeI₂ can also be manipulated through intercalation. For example, intercalating iron into tantalum selenide (TaSe₂) can result in either ferromagnetic or antiferromagnetic behavior depending on the concentration of iron. frontiersin.org

Recent research has uncovered that this compound is a prime example of a material exhibiting frustrated magnetism. ornl.govtennessee.edu This phenomenon arises from the geometric arrangement of the magnetic ions. In FeI₂, the iron atoms are arranged in a triangular lattice. ornl.gov In such a lattice, antiferromagnetic interactions between neighboring spins cannot all be satisfied simultaneously, leading to a "frustrated" state. ornl.govtennessee.edu

This frustration gives rise to unusual and complex magnetic ground states and excitations. ornl.gov Neutron scattering experiments have revealed the presence of hybridized dipolar-quadrupolar excitations in FeI₂, a consequence of the spin-anisotropic interactions within the frustrated lattice. arxiv.orgtechexplorist.com This means that the magnetic excitations are not simple spin waves but have a more complex character. The study of frustrated magnetism in materials like FeI₂ is a vibrant area of research, as it can lead to the discovery of exotic quantum phenomena, such as quantum spin liquids. mdpi.com The frustration of exchange interactions has also been observed in compounds where iron is intercalated into other layered materials like titanium sulfide (B99878) (TiS₂), leading to complex magnetic states such as cluster glass. osti.gov

Interactive Data Table: Magnetic Properties of this compound

PropertyValueComments
Magnetic Susceptibility (χ)+13,600·10⁻⁶ cm³/mol wikipedia.org
Magnetic OrderingAntiferromagnetic 2dsemiconductors.com
Néel Temperature (T_N)~9.3 KThe temperature below which it becomes antiferromagnetic. jps.jp
Magnetic StructureLayered, with complex spin arrangement researchgate.net
Special Magnetic BehaviorFrustrated MagnetismArises from the triangular lattice of Fe²⁺ ions. ornl.gov

Exploration of Single-Ion Magnet (SIM) Behavior in Iron(II) Iodide Complexes

Single-Ion Magnets (SIMs) are a class of Single-Molecule Magnets (SMMs) where the magnetic bistability arises from a single metal ion, a phenomenon driven by significant magnetic anisotropy. mdpi.com Mononuclear complexes of 3d metal ions, including iron(II), have been a significant focus of research for potential SIM behavior. mdpi.com The realization of SIM properties is heavily dependent on the coordination environment and the valence state of the metal ion. mdpi.com

In the context of this compound, research has been conducted on derivative complexes to investigate this phenomenon. A notable example is the complex [(dpp-BIAN)FeII₂], which was synthesized from the reaction of anhydrous iron(II) iodide and the redox-active ligand 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN). mdpi.com For this complex, theoretical calculations indicated a negative zero-field splitting parameter (D), which is a prerequisite for potential SIM behavior. mdpi.com However, when the magnetic properties were studied using alternating current (ac) magnetic fields, there was no evidence of the slow relaxation of magnetization that characterizes a SIM. mdpi.com While many iron(II) complexes are known to exhibit SIM or SMM properties, the specific complex [(dpp-BIAN)FeII₂] derived from this compound did not display this behavior under the experimental conditions tested. mdpi.com

Variable Temperature Magnetic Susceptibility Measurements

The magnetic susceptibility of a material provides insight into its magnetic properties. For paramagnetic substances like many iron(II) compounds, this property is strongly dependent on temperature. fizika.si At room temperature (between 285 to 300 K), the molar magnetic susceptibility (χm) of solid this compound is reported as +13,600 x 10⁻⁶ cm³/mol. fizika.si

Variable temperature magnetic susceptibility measurements provide more detailed information about the electronic ground state and magnetic anisotropy. Studies on the complex [(dpp-BIAN)FeII₂], synthesized from this compound, were conducted in a direct current (dc) magnetic field of 5000 Oe over a temperature range of 2–300 K. mdpi.com The magnetic behavior of this complex is primarily determined by the Fe²⁺ ion, as the ligands are diamagnetic. mdpi.com

The product of the molar magnetic susceptibility and temperature (χmT) versus temperature (T) provides a useful plot for analysis. For the [(dpp-BIAN)FeII₂] complex, the experimental χmT values in the 200–300 K range are consistent with theoretical values for a complex with a spin state S = 2 and an isotropic g-value (g_iso) of 2.15. mdpi.com This confirms the high-spin state of the Fe(II) center. As the temperature decreases, the χmT value also decreases, which indicates the presence of zero-field splitting and magnetic anisotropy. rsc.org

Table 1: Variable Temperature Magnetic Susceptibility Data for [(dpp-BIAN)FeII₂]

Temperature Range (K) χmT Value (cm³ K mol⁻¹) Observation
200 - 300 ~3.5 Corresponds to a theoretical high-spin Fe(II) ion (S=2, g_iso=2.15). mdpi.com
< 200 Decreasing Indicates the presence of significant zero-field splitting (magnetic anisotropy). mdpi.comrsc.org
2 ~1.5 Minimum value reached in the study. mdpi.com

This table is generated based on the graphical data and description in the source material. mdpi.com

Pressure Dependence of Magnetic Properties in Layered this compound Systems

This compound possesses a layered crystal structure, and its magnetic properties are highly sensitive to external pressure. aip.org2dsemiconductors.com High-pressure studies using X-ray diffraction and Mössbauer spectroscopy have revealed significant pressure-induced changes in its structural and magnetic characteristics. aip.orgresearchgate.net

In the pressure range of 0–19 GPa, FeI₂ exhibits antiferromagnetic ordering below a defined Néel temperature (TN). aip.org Remarkably, TN increases more than tenfold over this pressure range. aip.org A significant electronic and magnetic event occurs at approximately 17-20 GPa. aip.orgresearchgate.net Around 17 GPa, a breakdown of spin-orbit coupling leads to a quenching of the orbital magnetic moment, which causes a reorientation of the magnetic moment. researchgate.netresearchgate.net This electronic change is correlated with a substantial alteration of the lattice parameters, specifically the c/a ratio. researchgate.net

Above 20 GPa, the nature of the magnetism in FeI₂ changes dramatically. The cooperative, static magnetic ordering observed at lower pressures disappears. aip.org Instead, the system exhibits hyperfine structure associated with atomic-spin fluctuations down to 10 K. aip.org The transition to this high-pressure (HP) phase is accompanied by a significant structural change, with the c lattice parameter decreasing by about 9% and the total cell volume being reduced by approximately 5%. researchgate.net

Table 2: Pressure-Induced Changes in this compound (FeI₂) Lattice

Pressure (GPa) Phase Key Structural/Magnetic Changes
0 - ~17 Low Pressure (LP) Antiferromagnetic ordering; Néel temperature increases with pressure. aip.org
~17 Intermediate Quenching of orbital moment; reorientation of magnetic moment; significant change in c/a ratio. researchgate.netresearchgate.net

Optical Properties and Spectroscopy

Analysis of Electronic Absorption Spectra and Transitions

The study of electronic absorption spectra provides information about the electronic transitions within a compound. For iron(II) complexes, these spectra often feature metal-to-ligand charge transfer (MLCT) bands. ias.ac.in

The UV-Visible spectrum of the this compound-derived complex, [(dpp-BIAN)FeII₂], has been analyzed. mdpi.com It displays a complex absorption profile with multiple electronic transitions. One prominent feature is an intense absorption band in the 450–550 nm region. mdpi.com Additionally, a broad and intense band is observed in the near-infrared region (600–850 nm), which has a maximum (λ_max) at 740 nm and a shoulder at 660 nm. mdpi.com

Further analysis reveals that this long-wavelength band is the result of at least two different electron transitions. mdpi.com Both of these transitions are described as a combination of metal-to-ligand and halide-to-ligand charge transfer (LCT), and are thus classified as (M+X)LCT type. mdpi.com This signifies that the absorption of light promotes electrons from molecular orbitals localized on the FeI₂ moiety to the π* molecular orbitals of the dpp-BIAN ligand. mdpi.com

Table 3: Electronic Absorption Bands for [(dpp-BIAN)FeII₂]

Wavelength Region (nm) λ_max (nm) Type of Transition
450 - 550 - Intense Absorption Band mdpi.com

Correlation between Structure, Electronic States, and Optical Response

The physical and electronic structure of a compound are intrinsically linked to its optical properties. In this compound, its layered, anisotropic crystal structure is a defining feature that influences its electronic behavior. 2dsemiconductors.commdpi.com The arrangement of atoms in the FeI₂ crystal lattice, specifically the Fe²⁺ ions bonded to six I⁻ atoms in edge-sharing octahedra, dictates the electronic environment and the nature of its molecular orbitals. materialsproject.org

The correlation is also evident in the optical properties of its complexes. In [(dpp-BIAN)FeII₂], the observed optical response is a direct consequence of its molecular structure. The electronic absorption spectrum is characterized by charge transfer transitions originating from the FeI₂ part of the molecule to the organic ligand. mdpi.com This shows how the different components of the molecular structure (the iron center, the iodide ligands, and the organic ligand framework) create a specific set of electronic states and energy levels, which in turn determines the compound's optical absorption characteristics. Therefore, modifications to any part of the structure, such as changing the halide or the organic ligand, would be expected to tune the electronic states and thus alter the optical response.

Reactivity Mechanisms and Chemical Transformations

Redox Chemistry of Iron(II) Iodide

The redox chemistry of iron(II) iodide is a multifaceted area of study, encompassing its interactions with various redox-active species and its role in significant redox cycles.

Reactions with Redox-Active Ligands and Their Implications

Ferrous iodide readily reacts with redox-active ligands, leading to the formation of new complexes with distinct electronic and magnetic properties. A notable example is the reaction of iron(II) iodide with 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN) in acetonitrile (B52724). mdpi.com This synthesis yields the complex [(dpp-BIAN)FeII(I)2], where the iron center remains in the +2 oxidation state and the dpp-BIAN ligand is neutral. mdpi.com Spectroscopic and crystallographic analyses confirm that no electron transfer occurs between the Fe(II) center and the ligand during complexation. mdpi.com However, cyclic voltammetry studies reveal that the dpp-BIAN ligand in the complex can be reduced, demonstrating its redox-active nature. mdpi.com This ability of the ligand to accept electrons without altering the metal's initial oxidation state is a key feature of redox-active ligands and has implications for catalysis and materials science. mdpi.comrsc.orgnih.gov

The interaction of iron(II) with redox-active ligands can also influence the stability and reactivity of the resulting complexes. For instance, the use of redox-active pyridine(diimine) (PDI) ligands with iron has been shown to facilitate two-electron redox chemistry, which is crucial for many catalytic processes. nih.gov

Interplay with Higher Oxidation States of Iron (e.g., Ferrate(VI) reactions)

The interaction between this compound and higher oxidation states of iron, such as ferrate(VI) (Fe(VI)O₄²⁻), is significant, particularly in the context of water treatment. Ferrate(VI) is a powerful oxidizing agent. mdpi.comunl.edu When ferrate(VI) reacts with iodide (I⁻), it rapidly oxidizes the iodide to hypoiodous acid (HOI). researchgate.netresearchgate.net Subsequently, the hypoiodous acid can be further oxidized to iodate (B108269) (IO₃⁻) by another molecule of ferrate(VI). researchgate.netresearchgate.net

The kinetics of these reactions are pH-dependent, with higher reactivity observed at lower pH values. researchgate.netresearchgate.net Interestingly, the reaction of ferrate(VI) with hypoiodous acid is significantly faster than its reaction with iodide. researchgate.netresearchgate.net This interplay is crucial for understanding the fate of iodine species during water treatment processes that utilize ferrate(VI). researchgate.netresearchgate.net The process involves the reduction of Fe(VI) to lower oxidation states, such as Fe(III), and potentially transient species like Fe(V) and Fe(IV). mdpi.comnsf.gov

Iron(II)/Iron(III) Redox Cycles in Complex Systems

The Fe(II)/Fe(III) redox cycle is a fundamental process in various chemical and biological systems. docbrown.infoacs.org In the presence of iodide, this cycle can be influenced by the redox chemistry of iodine species. For instance, iron(III) can oxidize iodide to form iodine or triiodide (I₃⁻), while being reduced to iron(II). researchgate.net The resulting iron(II) can then participate in other reactions, such as Fenton-like processes, which generate reactive oxygen species. acs.orgresearchgate.net

In aqueous systems, the presence of various solutes can affect the efficiency of Fe(II)/Fe(III) cycling. acs.org The addition of urea (B33335) to an aqueous solution of iron(II) has been shown to decrease the redox potential of the Fe(III)/Fe(II) system, making the oxidation of iron(II) to iron(III) by atmospheric oxygen more favorable. nih.gov This principle is utilized in the synthesis of hexakis(urea)iron(III) complexes from iron(II) precursors. nih.gov The catalysis of the oxidation of iodide ions by peroxodisulfate ions is another example where the Fe(II)/Fe(III) redox couple plays a crucial role in providing an alternative reaction pathway with lower activation energy. docbrown.info

Ligand Exchange and Coordination Chemistry

The coordination chemistry of this compound is characterized by its ability to undergo ligand exchange reactions, leading to the formation of a diverse range of complexes, including organometallic, binuclear, and heteroleptic species.

Substitutions in Organo-Iron Complexes

Organo-iron(II) complexes containing iodide ligands can undergo substitution reactions where the iodide is replaced by other ligands. The reactivity of these complexes is influenced by the nature of the other ligands present. For example, in complexes with N-heterocyclic carbene (NHC) ligands, the iodide can be a precursor for further functionalization. lu.se The substitution of ligands in organo-iron complexes is a fundamental process in the synthesis of new catalysts and materials. nist.govwiley-vch.de

The synthesis of iron(II) complexes with bulky bis(anilido)thioether ligands demonstrates ligand substitution reactivity. researchgate.net For instance, the THF ligand in [(mesNSN)Fe(THF)] can be replaced by phosphines or N-heterocyclic carbenes. researchgate.net

Formation of Binuclear and Heteroleptic Complexes

This compound can serve as a starting material for the synthesis of binuclear and heteroleptic complexes. Binuclear complexes contain two iron centers, which can be bridged by ligands. The formation of such complexes is often driven by the coordination preferences of the metal ions and the bridging capabilities of the ligands.

Heteroleptic complexes contain more than one type of ligand coordinated to the central metal ion. rsc.org The synthesis of heteroleptic iron(II) complexes can be achieved by reacting an iron(II) salt with a mixture of different ligands. mdpi.com For example, the complexation of Fe[ClO₄]₂·6H₂O with one equivalent each of two different chiral ligands, 2,6-bis((4S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine and 2,6-bis((4R)-4-phenyl-4,5-dihydrothiazol-2-yl)pyridine, results in the formation of a heteroleptic complex. rsc.org The properties of these heteroleptic complexes, such as their spin-crossover behavior, are influenced by the interplay of the different ligands. rsc.org

Role in Catalytic Reactions

As a catalyst, this compound is valued for its ability to facilitate reactions under various conditions, often involving redox cycles where the iron center alternates between different oxidation states.

This compound plays a crucial role as a catalyst in the synthesis of hydrogen iodide (HI) from iodine, water, and carbon monoxide (CO). researchgate.net In this process, FeI₂ is found to have high and consistent activity, particularly in systems where the catalyst is recycled. researchgate.net While an initial induction period is observed when using iron powder or iron compounds like Fe(CO)₅ and FeI₂ as catalyst precursors, this delay is absent in subsequent catalytic cycles. researchgate.net The reaction mechanism involves the activation of carbon monoxide, facilitating the reduction of iodine in the presence of water to produce hydrogen iodide. This catalytic method is an important route for generating HI, which itself is a co-catalyst source for other industrial processes like Reppe reactions. researchgate.net

The broader context of using iron catalysts for producing hydrogen iodide from hydrogen (H₂) and elemental iodine (I₂) also highlights the importance of supported iron catalysts. google.com In these systems, catalysts composed of iron or iron oxide on a support material are used to facilitate the vapor-phase reaction, enhancing efficiency for commercial-scale production. google.com

Iron(II) iodide is an effective catalyst in several types of reductive coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

One notable application is in the decarboxylative C-N coupling of carboxylic acids with nitroarenes. nih.govnju.edu.cn In a synergistic catalytic system, FeI₂ (10 mol%), along with a photocatalyst (4CzIPN) and a ligand, facilitates the reaction between various carboxylic acids and nitroarenes to produce structurally diverse amines. nih.govnju.edu.cnresearchgate.net Optimization studies have shown that FeI₂ is a critical component, with other iron catalysts yielding lower product amounts. nih.gov The reaction proceeds efficiently under blue LED irradiation at 65 °C. nih.gov Even without the photocatalyst, the reaction can proceed, albeit with a moderate yield, highlighting the central role of the iron catalyst. nih.gov

Another significant area is the reductive coupling of vinyl-substituted aromatics with alkyl halides (bromides or iodides). organic-chemistry.orgacs.org This reaction, conducted in an aqueous micellar medium with zinc as a reductant, uses a catalytic amount of an Fe(II) salt to form a new C-C bond specifically at the β-position of the alkene. organic-chemistry.orgacs.org This process operates at room temperature and is believed to proceed via a radical mechanism. acs.org The use of earth-abundant iron makes this a sustainable method for creating C(sp³)–C(sp³) bonds. organic-chemistry.org

Furthermore, iron-catalyzed cross-electrophile coupling reactions have been developed to link aryl carbamates with alkyl bromides. chinesechemsoc.orgchinesechemsoc.org This transformation utilizes an iron/B₂pin₂ catalytic system and proceeds under mild conditions, demonstrating good functional group tolerance. chinesechemsoc.org Mechanistic studies suggest a high-spin Fe(I/II/III) catalytic cycle is involved. chinesechemsoc.orgchinesechemsoc.org

The following table summarizes representative FeI₂-catalyzed reductive coupling reactions:

Table 1: Examples of Reductive Coupling Reactions Catalyzed by this compound Systems

Reaction TypeSubstratesKey ReagentsProduct TypeYieldReference
Decarboxylative C-N CouplingPhenylacetic acid + NitrobenzeneFeI₂, 4CzIPN, Ligand, (EtO)₃SiHTertiary Amine91% nju.edu.cn
Decarboxylative C-N CouplingVarious Carboxylic Acids + NitroarenesFeI₂, P(V)/P(III), PhotocatalystAmidesUp to 97% researchgate.net
Aryl Alkenes + Alkyl HalidesVinyl Aromatic + Alkyl Iodide/BromideFe(II) salt, Zn, Surfactant (TPGS-750-M)β-Alkylated AreneNot specified organic-chemistry.orgacs.org
Cross-Electrophile CouplingAryl Carbamate + Alkyl BromideFeI₂, B₂pin₂Alkylated AreneUp to 87% chinesechemsoc.org

Iron complexes, including those derived from or analogous to this compound systems, are active catalysts for the oxidation of organic substrates. A key application is the oxidation of activated methylene (B1212753) groups (CH₂) to ketones. umsl.edursc.org

Research has demonstrated that new iron(II) complexes, such as those with phosphoramidite (B1245037) or α-iminopyridine ligands, can effectively catalyze these oxidations using tert-butyl hydroperoxide (t-BuOOH) as the oxidant. umsl.edursc.org For instance, iron complexes with phosphoramidite ligands, synthesized from precursors like [Fe(Cp)I(CO)₂], are catalytically active in converting benzylic methylene groups into the corresponding ketones with yields ranging from 31% to 80%. umsl.edu The reactions are typically run with a 2 mol% catalyst loading at room temperature over 36 hours. umsl.edu

Similarly, iron(II) triflate, in combination with phosphinooxazoline (PHOX) ligands, catalyzes the oxidation of benzylic CH₂ groups, yielding ketones in 38–93% isolated yields. researchgate.net The mechanism is thought to involve an "oxygenated Fenton chemistry" pathway, where an iron-alkylperoxo species ([Fe–OOtBu]) is a key intermediate. rsc.orgresearchgate.net These heterogeneous iron catalysts are significant for their efficiency and sustainability in various oxidation reactions, including those involving hydrocarbons, alcohols, and olefins. mdpi.com

Iron(II) iodide is a component in catalytic systems for the [2+2+2] cyclotrimerization of alkynes, an atom-efficient method for synthesizing substituted benzene (B151609) derivatives. rsc.org In one protocol, the cyclotrimerization of a trifluoromethyl-substituted internal alkyne was tested with various iron catalysts. rsc.org The use of FeI₂ (20 mol%) with a phosphine (B1218219) ligand (DPPP), zinc (Zn), and zinc iodide (ZnI₂) in acetonitrile at 80 °C resulted in the formation of the corresponding trifluoromethyl-substituted benzene in 66% yield with 92% regioselectivity. rsc.org Although FeCl₂ provided a slightly higher yield under optimized conditions, the study confirmed the viability of FeI₂ in the catalytic system. rsc.org The combination of Zn/ZnI₂ is believed to be crucial for promoting the process. rsc.org

The mechanism for such transition-metal-catalyzed cycloadditions generally involves the formation of a metallacyclopentadiene intermediate. rsc.orgd-nb.info This intermediate then reacts with a third alkyne molecule to form the aromatic ring. d-nb.info The regioselectivity of the reaction, which typically favors the 1,2,4-trisubstituted isomer over the 1,3,5-isomer, can be influenced by the choice of ligands and the steric properties of the iron center. d-nb.info Studies on various iron systems show that cross-cycloadditions of diynes with alkynes can be achieved using iron iodide reduced by zinc powder, yielding products in the range of 75% to 97%. d-nb.info

Table 2: Iron-Catalyzed Cyclotrimerization of a CF₃-Substituted Alkyne

Iron Catalyst (20 mol%)LigandAdditivesSolventTemperatureYield (Product 2a)RegioselectivityReference
FeI₂DPPPZn, ZnI₂CH₃CN80 °C66%92% rsc.org
FeCl₂DPPPZn, ZnI₂CH₃CN80 °C79%94% rsc.org

The transition from homogeneous to heterogeneous catalysis is crucial for industrial applications, as it simplifies catalyst separation and recycling. nih.gov Iron catalysts, including those based on this compound, can be immobilized on solid supports to create robust and reusable systems. nih.govrsc.org

Common supports for iron catalysts include silica (B1680970), alumina, polymers, and microporous molecular sieves like MCM-41 and MCM-48. nih.gov These materials provide a solid matrix to which the active iron species can be bound through covalent or ionic interactions. nih.gov For example, iron complexes have been successfully anchored to Merrifield resins and silica surfaces for use in oxidation and polymerization reactions. nih.gov

Another advanced method is the use of Supported Ionic Liquid Phase (SILP) systems, where an ionic liquid containing the dissolved iron catalyst is immobilized on a solid support. nih.gov Iron oxides themselves, such as hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄), can act as supports or as the catalyst itself. rsc.org Their surfaces contain reactive hydroxyl groups that facilitate the effective immobilization of metals and ligands. rsc.org The magnetic properties of iron oxides like magnetite are particularly advantageous, as they allow for easy separation of the catalyst from the reaction mixture using an external magnetic field. mdpi.comresearchgate.net These heterogeneous systems have been applied to a wide range of organic transformations, including C-H bond activation, cross-coupling reactions, and oxidations. mdpi.comnih.gov

Environmental Chemical Reactivity (Non-Biological Impacts)

The abiotic reactivity of iron and iodide species in the environment has significant implications, particularly in polar regions. Research has shown that the chemical reaction between iron oxides (a major component of dust and soil) and iodide (I⁻) is dramatically accelerated in frozen solutions compared to the aqueous phase. csic.esacs.orgnih.gov This reaction produces bioavailable ferrous iron (Fe(II)aq) and tri-iodide (I₃⁻), which can evaporate as molecular iodine (I₂). csic.esacs.org

This process is enhanced by the freeze-concentration effect, where protons, iron oxides, and iodides become concentrated in the grain boundaries of ice, facilitating their interaction. csic.esacs.orgnih.gov The reaction occurs both in the dark and under light irradiation. csic.esacs.org Outdoor experiments conducted in Antarctica and at mid-latitudes confirmed the enhanced generation of Fe(II)aq and tri-iodide in ice under natural solar irradiation. acs.orgnih.gov

Reductive Dissolution of Iron Oxides by Iodide in Ice Phase

Recent research has unveiled a significant acceleration of the chemical reaction between iron oxides and iodide (I⁻) in frozen solutions, a phenomenon with considerable environmental implications. acs.orgkopri.re.krcsic.es While the reaction is almost negligible in the aqueous phase, it is markedly enhanced in ice, leading to the production of bioavailable ferrous iron (Fe(II)aq) and tri-iodide (I₃⁻). acs.orgkopri.re.krkopri.re.kr This enhancement occurs both in the presence and absence of light. acs.orgkopri.re.krkopri.re.kr

The primary mechanism for this accelerated reaction is the "freeze concentration effect." acs.orgkopri.re.krresearchgate.net During the freezing process, iron oxides, iodide ions, and protons become concentrated in the liquid-like grain boundaries of the ice. acs.orgkopri.re.krresearchgate.net This super-concentration of reactants facilitates heterogeneous reactions that are otherwise slow in dilute aqueous solutions. csic.es The process is a redox reaction where iodide is oxidized to tri-iodide, which can then evaporate as molecular iodine (I₂), while iron(III) in the iron oxides is reduced to the more soluble and bioavailable Fe(II). acs.orgkopri.re.kr

Studies have shown that this reductive dissolution is influenced by several factors. The rate of Fe(II)aq production in ice increases with a higher concentration of iodide and at lower pH values. csic.es The presence of UV irradiation can further enhance the rate of reductive dissolution. For instance, with γ-Fe₂O₃ in ice, UV light increased the initial dissolution rate by approximately 12 times compared to dark conditions. csic.es This light-induced enhancement is attributed to two potential mechanisms: a ligand-to-metal charge transfer (LMCT) from the adsorbed iodide to the iron oxide surface, or a photoinduced charge transfer with hematite acting as a photocatalyst. kopri.re.krcsic.es

Outdoor experiments conducted in both mid-latitude winter conditions and the Antarctic environment have confirmed the enhanced generation of Fe(II)aq and tri-iodide in ice under natural solar irradiation. acs.orgkopri.re.kr This suggests that the process is a previously unrecognized abiotic source of bioavailable iron and reactive iodine species in polar environments. acs.orgkopri.re.kr The pulse of these species released during the melting of ice and snow could significantly impact oceanic primary production and the formation of cloud condensation nuclei. acs.orgkopri.re.kr

The type of iron oxide and the presence of other ligands also play a role. The enhanced photoreductive dissolution has been observed for various iron oxides, including hematite (α-Fe₂O₃), maghemite (γ-Fe₂O₃), and goethite (α-FeOOH). acs.org While ionized ligands like iodide enhance iron dissolution in frozen solutions, some neutral ligands can be trapped in the bulk ice, suppressing the dissolution process. researchgate.netacs.orgkopri.re.kr

Iodide Adsorption and Retention Mechanisms on Iron Oxides

The adsorption and retention of iodide on iron oxides are critical processes that influence the mobility and fate of iodine in the environment. The primary mechanism involves the interaction of iodide anions with the surface functional groups of iron oxides. researchgate.net

Iron oxides in aqueous environments have surfaces with hydroxyl functional groups (-OH). researchgate.net The charge of these surfaces is pH-dependent. At low pH, the surface becomes protonated (FeOH₂⁺), creating a positive charge that attracts anions like iodide. researchgate.net As the pH increases, the surface becomes deprotonated (FeO⁻), leading to a negative charge and repulsion of anions. Consequently, iodide sorption is generally more significant at lower pH values. researchgate.nettandfonline.com For instance, studies on synthetic hydrous ferric oxide (HFO) and bacteriogenic iron oxides (BIOS) showed that iodide was most strongly immobilized at a pH of 2.5. researchgate.nettandfonline.com

The nature of the iron oxide and its specific surface area (SSA) are also determining factors. Research comparing different iron oxides found that the extent of iodate (IO₃⁻) adsorption, a related iodine species, followed the order: ferrihydrite > goethite > magnetite > hematite. researchgate.netacs.org This order correlated with the specific surface area of the minerals. researchgate.netacs.org While iodide (I⁻) adsorption was found to be insignificant for these pure iron oxides in one study, researchgate.netacs.org other research indicates that the presence of organic matter can significantly enhance iodide retention.

Bacteriogenic iron oxides (BIOS), which are composites of iron oxides and bacterial organic matter, exhibit different adsorption behaviors compared to their synthetic counterparts like HFO. researchgate.nettandfonline.com While iodide sorption to HFO is explained by homogeneous functional groups, sorption to BIOS is better described by heterogeneous functional groups due to the presence of bacterial components with a wider range of reactive pKa values. researchgate.nettandfonline.com This results in BIOS maintaining a higher sorption capacity for iodide over a broader pH range, extending to pH 9. researchgate.nettandfonline.com Field data has confirmed the effectiveness of in-situ BIOS in removing iodine from water. researchgate.nettandfonline.com The organic matter in BIOS can facilitate the formation of inner-sphere complexes with iodide, leading to stronger chemical association and greater adsorption compared to the outer-sphere complexes formed on synthetic ferrihydrite. researchgate.net

The presence of other ions in the solution can also affect iodide retention. For example, the presence of strontium (Sr²⁺) was found to decrease iodide sorption on HFO by 10–20%, but it had no effect on BIOS. researchgate.nettandfonline.com This highlights the importance of the specific chemical composition of both the adsorbent and the surrounding solution.

Fate of Iodine Species in Iron-Containing Environmental Matrices

The fate of iodine species in environmental matrices containing iron is governed by a complex interplay of redox transformations, adsorption processes, and interactions with organic matter. These processes are particularly relevant in soils, sediments, and aquatic systems where iron oxides are abundant.

In anaerobic environments, such as deep confined aquifers, the reductive transformation of iron minerals can lead to the release and enrichment of iodine. nih.gov Under reducing conditions, solid-phase Fe(III) is reduced to aqueous Fe(II), a process often mediated by microbes. nih.gov This can be accompanied by the release of iodine that was previously adsorbed to the iron oxides. nih.gov Furthermore, iodine speciation can change, with iodate or organic iodine being transformed into iodide, which is generally more mobile. nih.gov The prevalence of reducing conditions in these environments favors the accumulation of the released iodide in groundwater. nih.gov

Conversely, under fluctuating redox conditions, a cycle of iron reduction and oxidation can drive the successive transformation of iodine species. nih.gov During anoxic periods, microbial reduction of Fe(III) produces Fe(II), which can chemically reduce iodate (IO₃⁻) to iodide (I⁻). nih.gov When conditions become oxic, the aerobic oxidation of Fe(II) can generate reactive oxygen species (ROS). nih.gov While these ROS can oxidize iodide, this does not necessarily lead to a significant reformation of iodate. nih.gov The net result of this iron redox cycling is the successive reduction of iodate to iodide, highlighting the crucial role of Fe(III)-reducing bacteria in the formation and mobilization of iodide in the environment. nih.gov

The presence of natural organic matter (NOM) further complicates the fate of iodine. kopri.re.kr Freeze-thaw cycles in the presence of Fe(III) or iron oxides and NOM can enhance the transformation of iodide into organoiodine compounds (OICs). kopri.re.kr In frozen solutions, iodide is oxidized to reactive iodine (RI), and the subsequent reaction of RI with NOM, either in the frozen or thawed state, leads to the formation of OICs. kopri.re.kr This process is more pronounced under acidic conditions. kopri.re.kr

The association of organic matter with iron minerals also plays a hidden but critical role in the immobilization and transformation of iodine. acs.org Fe-OM associations with higher carbon-to-iron ratios show a greater capacity for immobilizing iodine. acs.org This is due to both the higher affinity of iodine for the organic matter and a decrease in the extent of Fe(II)-catalyzed transformations caused by the associated organic matter. acs.org The type of organic compounds associated with the iron minerals also matters, with oxygen-rich, unsaturated compounds being more preferentially associated with ferrihydrite and capable of binding a significant fraction of reactive iodine. acs.org

In soils, the mobility and form of iodine are influenced by factors such as pH, redox potential (Eh), and the presence of iron and aluminum oxides. nerc.ac.uk Iodide is generally the dominant species in acidic soils, while iodate is more prevalent in alkaline soils. nerc.ac.ukresearchgate.net Iron oxides are known to retain iodine, particularly iodate, and are an important factor in soil iodine retention. nerc.ac.uk The volatilization of iodine from the soil-plant system, often as methyl iodide or other volatile organic complexes, is also a significant pathway in its geochemical cycle. nerc.ac.uk

Computational and Theoretical Investigations

Quantum Chemical Modeling of Electronic and Spin Structures

The electronic and spin structures of iron compounds like ferrous iodide are complex due to the partially filled d-orbitals of the iron center. Quantum chemical methods are essential for accurately describing these features.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of multi-electron systems, such as transition metal complexes. escholarship.orgmdpi.com It is employed to predict geometries, spin states, and reactivity. researchgate.netnih.gov DFT calculations have been instrumental in determining the ground state properties of iron complexes by comparing the energies of different possible spin states (e.g., high-spin vs. low-spin). nih.gov For instance, in a study of a binuclear iron(III) iodide complex, [Fe₂I₂(3,5-DBCat)₂(Et₂O)₂], DFT calculations indicated that the iron(III) ions are in the high-spin state. researchgate.net This theoretical finding was subsequently corroborated by experimental magnetic measurements. researchgate.net

DFT methods are also used to extract chemical concepts and principles from the electron density to understand and predict chemical behavior. rsc.org The reactivity of a system can be inferred from its response to changes in the number of electrons or the external potential. rsc.org Hybrid density functionals like B3LYP are frequently used to study reaction mechanisms and molecular spectroscopy. mdpi.com

Table 1: Selected DFT Findings on Iron Complexes

Complex/SystemMethod/FunctionalKey FindingsReference
[Fe₂I₂(3,5-DBCat)₂(Et₂O)₂]Not specifiedIron(III) ions are in a high-spin state. researchgate.net
Fe(III)-EDDHA ComplexesDFTHigh-spin (S = 5/2) complexes are more stable than low-spin (S = 1/2) ones. researchgate.net
Heme Peroxidases (Fe-porphine model)B3LYP, M06-2XAquo complexes are not thermodynamically stable, supporting a five-coordinate Fe(III) center in the native state. nih.gov
Fe(III)-TBP Complexes with Halide LigandsB3LYPThe B3LYP functional can be biased towards high-spin states in cases with near-degenerate spin-states. chemrxiv.org

For many transition metal systems, including iron complexes, the electronic structure is multireferential in nature due to the near-degeneracy of d-orbitals. zenodo.org In these cases, single-reference methods like DFT may not be adequate. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are required to accurately describe these strongly correlated electron systems. zenodo.orgnih.gov

To account for dynamic electron correlation, the CASSCF wave function is often used as a reference for more advanced perturbation theories like N-Electron Valence State Perturbation Theory (NEVPT2) or CASPT2. zenodo.orgnih.gov For example, state-average CASSCF (SA-CASSCF) followed by NEVPT2 calculations have been successfully applied to investigate the ground-spin state and zero-field splitting parameters in novel Fe(III) complexes containing iodide ligands. chemrxiv.org These high-level calculations are crucial for predicting the magnetic properties of such systems. chemrxiv.org While computationally expensive, these methods provide a more robust description of the electronic structure compared to DFT, especially for excited states and systems with complex electronic configurations. zenodo.org

Table 2: Comparison of Computational Methods for an Fe(II) Complex ([Fe(NH₃)₆]²⁺)

MethodDescriptionApplication/FindingReference
DFT (PBE0, B3LYP) Density Functional TheoryCan accurately determine ground state energetics. zenodo.org
CASSCF Complete Active Space Self-Consistent FieldA multireference method used for systems with strong static correlation. zenodo.org
CASPT2/NEVPT2 Perturbation Theory on CASSCF referenceAdds dynamic correlation to the CASSCF calculation for improved accuracy. zenodo.org
MRCI Multireference Configuration InteractionA robust variational approach for including dynamic correlation, but computationally expensive. zenodo.org

Ab initio (first-principles) calculations are fundamental for predicting and understanding the magnetic properties of multinuclear iron compounds. These methods allow for the estimation of the magnetic exchange interaction, which dictates the coupling (ferromagnetic or antiferromagnetic) between metal centers. researchgate.net

Table 3: Examples of Calculated Magnetic Properties in Iron-Containing Systems

SystemComputational MethodPredicted Magnetic PropertyReference
[Fe₂I₂(3,5-DBCat)₂(Et₂O)₂]Quantum Chemical CalculationsIntramolecular antiferromagnetic exchange between Fe(III) ions. researchgate.net
Fe-rich minerals (annite, biotite)Ab initio estimatesDominance of ferromagnetic interactions in annite; predominantly antiferromagnetic in biotite. arxiv.org
α-ironLDA+DMFTFerromagnetic instability driven by hybridization between t₂g and eg states. aps.orgarxiv.org
CrI₃ (related iodide material)Ab initio (QSGW+U)Identification of correlation-enhanced interlayer super-superexchange via Cr-I-I-Cr pathways. d-nb.info

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a key technique for studying the complex reaction mechanisms involving iron catalysts. chimia.ch It allows for the mapping of potential energy surfaces, identification of intermediates and transition states, and calculation of reaction energetics, providing insights that are often inaccessible through experimental means alone. oup.com

The elucidation of reaction mechanisms relies heavily on the ability to model reaction pathways and locate the associated transition states. researchgate.net For reactions involving iron and iodide, computational studies have provided significant mechanistic insights. A notable example is the iron-catalyzed reductive coupling of alkyl iodides with terminal alkynes. nih.govacs.org DFT calculations were used to explore possible reaction pathways. nih.gov

Two plausible mechanisms were proposed and evaluated:

Radical Pathway: Involving the reduction of the alkyl iodide by metallic zinc, followed by the radical addition to the alkyne. nih.gov

Diiron Pathway: Involving the addition of two reduced iron species to the alkyne, followed by C-C bond-forming reductive elimination. nih.gov

By calculating the free energy of the intermediates and transition states for each step, researchers can construct a detailed map of the reaction landscape. nih.gov This allows for the evaluation of the energetic feasibility of competing pathways and helps to explain experimental observations such as product selectivity. nih.gov

Table 4: Calculated Free Energy Values (kcal/mol) for Key Transition States in the Iron-Catalyzed Coupling of Cyclohexyl Iodide and Phenylacetylene nih.gov

Transition State (TS)DescriptionPathwayCalculated Free Energy (B3LYP-D3BJ-DKH/BS2)
TS5 Addition of Fe(II) species to alkyne complexDiironNot explicitly valued in text
TS6 Reductive elimination from diiron complexDiironNot explicitly valued in text

Note: The study located transition-state structures and provided their free energy values relative to separated reactants, demonstrating the feasibility of the proposed mechanisms. nih.gov

Computational methods are crucial for quantifying the thermodynamic and kinetic parameters that govern chemical reactions. This includes calculating reaction free energies, activation energies, and redox potentials.

Redox Potentials: The redox potential of a species can be calculated computationally, often using a combination of DFT and methods to account for solvation. For instance, the redox potential of the iodine/iodide couple in acetonitrile (B52724) solution has been calculated using a density functional theory-based molecular dynamics (DFT-MD) simulation, with results showing an error within 0.21 V of experimental values. researchgate.net The redox potential of Fe(II)/Fe(III) complexes can be tuned by ligands, and the free energy profiles for these redox reactions can be modeled to understand the electron transfer kinetics. nih.gov

Thermodynamic and Kinetic Parameters: For the reaction between ferric (Fe³⁺) and iodide (I⁻) ions, which produces ferrous (Fe²⁺) ions and iodine, the equilibrium constant's dependence on temperature has been studied. researchgate.net This allows for the determination of thermodynamic parameters such as the standard enthalpy (ΔrH°) and entropy (ΔrS°) of the reaction. researchgate.net Kinetic studies, often employing a clock reaction approach, have established the rate law for the oxidation of iodide by iron(III), finding the reaction to be first order with respect to Fe(III) and second order with respect to iodide. acs.orgresearchgate.net From the temperature dependence of the rate constant, kinetic parameters like the activation energy can be determined. bioline.org.br

Table 5: Selected Calculated Thermodynamic and Kinetic Parameters

System/ReactionParameterMethodCalculated Value/FindingReference
Iodine/Iodide in AcetonitrileRedox PotentialDFT-MDError within 0.21 V of experiment. researchgate.net
Fe(II)/Fe(III)-NTMPA ComplexesFree Energy ProfileDFTLigand reorientation can act as a kinetic bottleneck for the charging process. nih.gov
Fe³⁺ + 2I⁻ ⇌ Fe²⁺ + I₂Equilibrium Constant (Kc)Titrimetry2.5∙10⁴ M⁻¹ (35 ºC) and 4.5∙10⁴ M⁻¹ (45 ºC). researchgate.net
Iodide oxidation by dichromateActivation Energy (Ea)Arrhenius Plot17.7 kJ·mol⁻¹ bioline.org.br

Structural and Spectroscopic Parameter Prediction

Computational models are frequently used to predict the geometric and electronic structures of this compound-containing materials. These predictions are crucial for interpreting experimental data and understanding the fundamental properties of the compound.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in confirming and refining crystal structures obtained from experimental techniques like X-ray diffraction. For simple this compound (FeI₂), computational databases such as the Materials Project list a trigonal crystal structure belonging to the P-3m1 space group. materialsproject.org In this structure, Fe²⁺ ions are bonded to six I⁻ ions, forming edge-sharing FeI₆ octahedra with calculated Fe-I bond lengths of 2.83 Å. materialsproject.org

For more complex molecules, quantum chemical calculations provide essential validation of experimentally determined structures. In the study of a binuclear iron complex, [(dpp-BIAN)FeII I₂], single-crystal X-ray diffraction was used to determine the molecular structure, while high-level ab initio calculations confirmed the Fe(II) oxidation state. mdpi.com Similarly, computational studies on organometallic perovskites, such as methylammonium (B1206745) iron iodide (CH₃NH₃FeI₃), have been used to optimize the crystal structure by starting with the known coordinates of an analogous lead-based compound and performing a Pb/Fe replacement before structural relaxation calculations. researchgate.net This approach allows for the theoretical prediction of stable crystal structures for novel materials.

CompoundComputational MethodKey FindingsReference(s)
FeI₂Materials Project (DFT)Trigonal structure, P-3m1 space group, Fe-I bond length of 2.83 Å. materialsproject.org
[(dpp-BIAN)FeIII₂]Ab initio calculationsConfirmed Fe(II) oxidation state in the experimentally determined structure. mdpi.com
CH₃NH₃FeI₃DFT-PBE(mBJ)/FP-LAPW+loOptimized unit cell parameters and atomic positions, predicting a stable perovskite structure. researchgate.net
[Fe₂I₂(3,5-DBCat)₂(Et₂O)₂]Quantum chemical calculationsConfirmed high-spin Fe(III) ions and dianionic catecholate ligand form, consistent with X-ray diffraction data. researchgate.net

Computational methods are pivotal in predicting and interpreting the spectroscopic signatures of iron compounds, providing a deeper understanding of their electronic structure. Mössbauer spectroscopy, in particular, is a powerful technique for probing the local environment of iron nuclei. researchgate.net The key parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), are sensitive to the oxidation state, spin state, and coordination geometry of the iron center.

Theoretical calculations can predict these parameters with considerable accuracy. For instance, in a study of iron complexes involved in N-N bond cleavage, DFT calculations were used to predict the isomer shifts for different potential structures of an iron(II) species in solution. nih.gov While the calculated isomer shifts were similar for the candidate structures, the predicted Nuclear Resonance Vibrational Spectroscopy (NRVS) spectra differed more substantially, allowing for a definitive structural assignment. nih.gov This highlights the synergy between computational predictions and advanced spectroscopic measurements.

In the case of the [(dpp-BIAN)FeII I₂] complex, Mössbauer spectroscopy confirmed the Fe(II) oxidation state, which was consistent with magnetic susceptibility measurements and high-level quantum chemical calculations. mdpi.com Furthermore, the neutral character of the dpp-BIAN ligand was confirmed by comparing experimental IR and UV-Vis spectra with theoretical predictions. mdpi.com This integrated approach, combining multiple spectroscopic techniques with computational modeling, provides a robust framework for characterizing complex this compound materials. nih.gov

Compound/SystemTechniquePredicted/Calculated ParameterFinding/InterpretationReference(s)
Iron(II) SpeciesMössbauer/DFTIsomer Shift (δ)Calculated δ values of 0.87, 0.95, and 0.88 mm/s helped identify solution structure. nih.gov
[(dpp-BIAN)FeIII₂]Mössbauer/Quantum ChemistryFe(II) Oxidation StateCalculations supported the experimental confirmation of the Fe(II) state. mdpi.com
[(dpp-BIAN)FeIII₂]UV-Vis/IRSpectroscopic FeaturesCalculations confirmed the neutral form of the dpp-BIAN ligand. mdpi.com
(Porphyrinato)iron(III) iodideDFTSpin StateCalculations predicted the stabilization of a high-spin state upon iodide coordination. rsc.org

Material Design and Property Prediction

Theoretical investigations are not limited to confirming experimental findings; they also play a proactive role in material design by predicting how structural modifications will influence material properties.

The electronic properties and reactivity of an iron center are highly dependent on its coordination environment. Computational studies allow for a systematic exploration of how ligand substitution affects the bonding in iron iodide complexes. DFT calculations can quantify the impact of different ligands on parameters like bond lengths, spin states, and ligand field strengths. acs.org

Energy decomposition analysis is another powerful computational tool used to understand the nature of metal-ligand bonds, breaking them down into components like electrostatic attraction, Pauli repulsion, and orbital interactions. mdpi.com These theoretical explorations provide a rational basis for designing new catalysts and functional materials by fine-tuning the electronic structure of the iron center through strategic ligand selection. acs.orgmdpi.com

Complex SeriesComputational MethodInvestigated EffectKey FindingReference(s)
FeCl₂(bisphosphine)DFT / Ligand Field TheoryEffect of bisphosphine backbone and steric substitutionQuantified changes in ligand field strength (10Dq) and orbital compositions. acs.org
(Porphyrinato)iron(III) + axial ligandsDFTEffect of axial iodide vs. tri-iodide ligandsAddition of iodide/tri-iodide stabilizes the high-spin state; Fe-I bond elongates significantly with tri-iodide. rsc.org
Dinuclear Iron ComplexesDFTReversible ligand foldingLigand folding, induced by reduction or anion exchange, leads to a dramatic change in the Fe-Fe bonding interaction. acs.org
Fe(I) complexesDFTLigand coordinationCoordination of an alkyne ligand to an Fe(I) center makes the species more easily reducible. nih.gov

Simple inorganic compounds like this compound can exhibit complex and often surprising quantum mechanical behaviors. gatech.edu Theoretical calculations are essential for uncovering and understanding these phenomena, which arise from the collective interactions of electron spins and orbitals in the crystal lattice.

A significant breakthrough was the computational and experimental discovery of hidden quantum behavior in FeI₂. gatech.edu This material, known for nearly a century, was found to host frustrated magnetism due to the triangular arrangement of magnetic moments in its crystal lattice. gatech.edu Theoretical physics calculations, combined with neutron scattering data, were crucial to unraveling a 40-year-old puzzle about its magnetic excitations, revealing the simultaneous presence of two different quantum fluctuations. gatech.edu

The study of quantum materials is a burgeoning field with potential applications in quantum computing and spintronics. scitechdaily.comfortunejournals.com Computational simulations help to identify materials that could host exotic quantum states. thequantuminsider.com For instance, simulations have been used to predict and understand unconventional spin dynamics in certain quantum materials, providing insights that could be harnessed to improve heat transport or develop new spintronic devices. scitechdaily.com These computational explorations of the quantum world are paving the way for the design of next-generation materials with novel functionalities based on this compound and related systems.

Applications in Advanced Materials Science and Chemical Synthesis

Precursors in Inorganic and Organometallic Synthesis

Ferrous iodide is a valuable starting material for creating more complex inorganic and organometallic iron-containing molecules.

This compound is utilized as a key reactant in the synthesis of various iron compounds. Its applications range from the creation of fundamental organometallic reagents to specialized coordination complexes.

One notable laboratory-scale synthesis employs this compound as an intermediate in the production of iron pentacarbonyl, Fe(CO)₅. In this process, FeI₂ reacts with carbon monoxide to form iron tetracarbonyl diiodide (Fe(CO)₄I₂). aip.org This intermediate is subsequently reduced with copper to yield the final iron pentacarbonyl product. aip.org

FeI₂ is also a direct precursor for various organometallic complexes. For instance, the synthesis of iron, dicarbonyl-pi-cyclopentadienyl-, iodide involves the reaction of iron(II) iodide with cyclopentadienyl (B1206354) sodium and carbon monoxide. researchgate.net In other advanced syntheses, FeI₂ is prepared in situ from iron powder and iodine to ensure high reactivity and prevent oxidation, as commercial anhydrous FeI₂ can be air-sensitive. researchgate.net This freshly prepared FeI₂ is then reacted with ligands, such as the redox-active 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN), to form targeted iron(II) coordination complexes like [(dpp-BIAN)FeII₂]. researchgate.net This method highlights its utility in creating sophisticated molecules with specific electronic and magnetic properties. researchgate.net

Furthermore, iron(II) halides, including the bromide salt which is analogous to the iodide, are used in transmetalation reactions to create complex structures like bis-tridentate iron N-heterocyclic carbene (NHC) complexes. rsc.org

The synthesis of complexes containing direct iron-to-aluminum bonds, known as iron aluminyl complexes, is an area of active research in organometallic chemistry. Current research findings indicate that the established route to these complexes involves the reaction of an aluminum iodide precursor with an iron carbonyl species, rather than using this compound as the iron source.

A successful method for creating a series of iron aluminyl complexes is through mechanochemical synthesis, a solvent-free solid-state grinding technique. acs.orgrsc.org This approach involves the reaction of a bulky diamido aluminium iodide complex with a potassium salt of an iron carbonyl anion, specifically K[Fe(CO)₂Cp]. acs.org The resulting metal-metal bonded complexes have been characterized by X-ray crystallography, and their Al-Fe bond properties have been investigated using density functional theory. acs.org

Research into related aluminyl anions has also focused on aluminum iodide precursors. For example, the first acyclic aluminyl anion was synthesized via the reduction of an acyclic bisamido aluminium iodide complex. semanticscholar.org This demonstrates the central role of iodide-containing aluminum species in this specific area of main group chemistry. semanticscholar.orgresearchgate.net

Nanomaterials and Thin Film Fabrication

The properties of this compound make it and its related iodine-containing reaction systems relevant to the production of nanoscale materials and the deposition of thin films.

Iodine and its iron compounds play a significant role as intermediaries and precursors in the synthesis of various iron-based nanoparticles, influencing their size, structure, and magnetic properties.

Table 1: Synthesis Parameters for Magnetic Iron Oxide Nanoparticles

ParameterDetailsSource
Iron Precursor Iron(III) salt (e.g., Ferric Chloride) core.ac.ukrsc.org
Reducing Agent Potassium Iodide (KI) core.ac.uk
Fe³⁺:KI Molar Ratio 3:1 core.ac.uk
Process Co-precipitation rsc.org
Key Step In situ reduction of Fe³⁺ to Fe²⁺ by iodide ions rsc.org
Product Magnetite (Fe₃O₄) Nanoparticles rsc.org

FePt₃ Nanoparticles: In the synthesis of iron-platinum nanoparticles, elemental iodine is used as a "halide intermediary" to control the crystallographic phase of the resulting particles. Research shows that the addition of iodine to the co-reduction of iron and platinum precursors facilitates the formation of FePt₃ nanoparticles with the ordered L1₂ structure. In the absence of iodine, the reaction tends to produce the disordered face-centered cubic (fcc) FePt₃ structure. The L1₂ ordering is further enhanced by post-synthesis annealing at temperatures around 700°C. This iodine-mediated approach is crucial for tuning the structural and, consequently, the magnetic properties of the FePt₃ nanoparticles, which transition from ferromagnetic in the disordered state to antiferromagnetic in the ordered L1₂ phase.

The deposition of thin films containing iron is critical for applications in electronics, catalysis, and protective coatings. While various iron compounds are used as precursors in deposition techniques like Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD), the direct use of this compound is not widely documented.

PVD is a process where a solid target material is vaporized in a vacuum and then condensed onto a substrate to form a thin film. This compound is listed as a material for which PVD evaporation process notes are available, suggesting its viability as a target material for this technique, though detailed studies on the resulting film properties are not broadly published. PVD methods are used to create coatings on a wide variety of materials, including ferrous and non-ferrous metals.

In contrast, other iron precursors are more commonly cited for CVD and its variant, Atomic Layer Deposition (ALD). These techniques rely on volatile chemical precursors that react on a substrate surface. Commonly used precursors for depositing iron-containing films include:

Iron(II) acetylacetonate (B107027) (Fe(acac)₂): Used in both CVD and ALD processes.

Ferrocene (B1249389): Employed for ALD of iron oxide thin films.

Iron(III) chloride (FeCl₃): Used in an ALD process with diethyl zinc to deposit intermetallic Fe₄Zn₉ thin films.

Structural templating is a powerful technique used to control the crystal structure and molecular orientation of organic semiconductor films, which in turn dictates their electronic and optical properties for applications in devices like organic photovoltaics (OPVs) and thin-film transistors (OTFTs). rsc.org Copper iodide (CuI) is a prominent inorganic material used for this purpose. researchgate.netacs.org An analogy can be drawn to the potential application of this compound, another metal halide with a layered crystal structure.

Thin films of CuI, often with a (111) crystal orientation, are deposited as an interlayer on a substrate before the deposition of the organic semiconductor. This CuI layer acts as a template, guiding the growth of the overlying organic molecules. rsc.org For example, when used as a template for phthalocyanine (B1677752) molecules like iron phthalocyanine (FePc) or copper phthalocyanine (CuPc), the CuI layer can induce a specific molecular orientation. aip.org The interaction between the organic molecules and the CuI surface can cause the planar phthalocyanine molecules to arrange in a "face-on" or "flat-on" orientation (molecular plane parallel to the substrate), which is beneficial for light absorption and charge transport in certain device architectures. researchgate.net

The mechanism of templating is influenced by the specific crystal faces and chemical terminations (copper or iodine) on the CuI surface, which can even lead to the selective growth of different polymorphs of the organic material. acs.org In some cases, nucleation of the organic crystals occurs preferentially at the edges of CuI islands.

Given that this compound (FeI₂) also possesses a layered cadmium iodide-type crystal structure, it is plausible that it could function as a structural template in a manner analogous to CuI. Such a layer could potentially control the orientation and morphology of organic semiconductor films, thereby tuning their functional properties for electronic applications.

Table 2: Effects of Copper Iodide (CuI) Templating on Organic Semiconductors

Organic SemiconductorEffect of CuI TemplateResulting Property ChangeSource
Iron Phthalocyanine (FePc) Controls molecular orientation and grain size. Can nucleate distinct polymorphs at island edges.Modifies intermolecular spacing and structural/morphological control of the film.
Copper Phthalocyanine (CuPc) Changes stacking orientation.~65% increase in absorption coefficient, larger carrier mobility. aip.org
Zinc Phthalocyanine (ZnPc) Induces a flat-on molecular orientation.Improves light absorption and allows for efficient charge transfer.
Vanadyl Phthalocyanine (VOPc) Induces an edge-on orientation.Demonstrates that the effect is specific to the organic molecule. rsc.org

Catalytic Reagents and Systems

The catalytic activity of this compound is harnessed in several industrial and laboratory-scale chemical processes. It can act as a co-catalyst in the production of essential commodity chemicals and as a precursor for synthesizing catalysts used in complex organic reactions.

This compound has demonstrated significant efficacy as a co-catalyst in key industrial processes. One notable application is in the catalytic synthesis of hydrogen iodide (HI). Research has shown that iron compounds, including this compound, exhibit high and sustained activity in the formation of hydrogen iodide from iodine, water, and carbon monoxide. researchgate.net This process is particularly relevant as hydrogen iodide is a co-catalyst source for Reppe reactions, a vital class of reactions in industrial organic synthesis for producing unsaturated compounds like acrylic acid and its esters.

In addition to its role in hydrogen iodide production, iron iodide is also utilized as a disproportionation catalyst in the processing of tall oil, a byproduct of the pulp and paper industry. researchgate.net

Industrial ProcessRole of this compoundReactantsKey Product
Hydrogen Iodide SynthesisCo-catalystIodine, Water, Carbon MonoxideHydrogen Iodide
Tall Oil ProcessingDisproportionation CatalystTall OilDisproportionated Products

This compound serves as a versatile catalyst and catalytic precursor in both homogeneous and heterogeneous organic synthesis. ontosight.aiwikipedia.org In homogeneous catalysis, where the catalyst is in the same phase as the reactants, iron(II) ions, such as those provided by this compound, are known to catalyze various redox reactions. chemguide.co.uk This catalytic activity is often attributed to the ability of iron to cycle between its +2 and +3 oxidation states, facilitating electron transfer in chemical reactions. chemguide.co.uk For instance, the reaction between persulfate ions and iodide ions can be effectively catalyzed by iron(II) ions in solution. chemguide.co.uk

A specific example of this compound's application in homogeneous catalysis is in the synthesis of pyrrolidines from organic azides through direct C-H bond amination. This compound has been identified as an efficient and selective catalyst for this transformation. nih.gov

The utility of this compound also extends to being a precursor for other iron-based catalysts. For instance, it is used as an intermediate in the laboratory-scale synthesis of iron pentacarbonyl, a significant reagent in organic synthesis and for the production of iron-based nanoparticles.

While specific examples of this compound in heterogeneous catalysis are less commonly detailed, iron-based catalysts, in general, are widely used in various organic transformations. mdpi.comresearchgate.net These include crucial industrial processes like the Haber-Bosch process for ammonia (B1221849) synthesis, where a solid iron catalyst is used to react gaseous nitrogen and hydrogen. chemguide.co.uk The principles of iron's catalytic activity in such systems often involve the adsorption of reactants onto the catalyst's surface, lowering the activation energy of the reaction.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Ferrous Iodide Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. arxiv.orgnih.gov These computational tools offer the potential to accelerate the discovery and optimization of materials and reactions involving this compound.

Key Applications of AI/ML in this compound Research:

Predictive Modeling: ML algorithms can be trained on existing datasets of iron compounds to predict the physicochemical properties, stability, and reactivity of novel, yet-to-be-synthesized this compound derivatives. This can significantly reduce the time and resources spent on trial-and-error experimentation. nih.gov

Reaction Optimization: AI-driven platforms can systematically explore vast parameter spaces (e.g., temperature, solvent, catalyst, reactant concentrations) to identify the optimal conditions for synthesizing this compound-based materials or for reactions where it is used as a catalyst or precursor. nih.gov

Mechanistic Insights: By analyzing large datasets from computational simulations and experimental results, ML can help identify complex patterns and correlations, offering deeper insights into reaction mechanisms that may not be apparent through conventional analysis. arxiv.org

High-Throughput Screening: AI can facilitate the virtual screening of large libraries of potential ligands to design new this compound coordination complexes with desired electronic, magnetic, or catalytic properties. nih.gov

The primary challenge lies in the generation of high-quality, standardized datasets required to train robust ML models. arxiv.org Collaborative efforts to build comprehensive databases of iron compound properties and reaction outcomes will be crucial for realizing the full potential of AI in this area.

Exploration of Novel this compound Derivatives and Coordination Complexes

While this compound (FeI₂) is a fundamental binary compound, its chemistry can be vastly expanded through the synthesis of derivatives and coordination complexes. This research avenue focuses on creating new molecules and materials with tailored properties by modifying the coordination environment of the iron(II) center.

The coordination chemistry of iron(II) is rich, with a preference for an octahedral ligand sphere, although other coordination numbers are possible. wiley-vch.de By replacing or adding ligands to the iron center in this compound, researchers can fine-tune its properties for specific applications. For example, novel iron(II) complexes with thione and selone ligands have been synthesized, demonstrating how the choice of ligand can significantly alter the electrochemical properties of the iron center. nih.gov

Table 1: Research Directions for Novel this compound Complexes

Research Direction Potential Ligands Target Properties Potential Applications
Catalysis Terpyridines, Phosphines, N-heterocyclic carbenes Enhanced catalytic activity, selectivity, and stability Cross-coupling reactions, oxidation/reduction catalysis
Magnetic Materials Cyanide, Azide, Poly-pyridyl ligands Single-molecule magnet behavior, spin crossover Information storage, molecular spintronics

| Bioinorganic Chemistry | Porphyrins, Schiff bases, Amino acid derivatives | Mimicking biological iron centers, redox activity | Enzyme mimics, medicinal agents |

The synthesis of diverse iron(II/III) coordination complexes and polymers based on ligands like 4′-pyridyl-2,2′;6′,2″-terpyridine highlights the structural variety that can be achieved. mdpi.com Future work will likely focus on using this compound as a starting material to explore new multimetallic architectures and coordination polymers with interesting electronic and magnetic properties.

Advanced In Situ Techniques for Mechanistic Elucidation of this compound Reactions

A deep understanding of reaction mechanisms is critical for the rational design of new catalysts and chemical processes. Advanced in situ and operando techniques, which allow for the real-time monitoring of reactions under actual operating conditions, are powerful tools for studying the dynamic behavior of species involving this compound. researchgate.netosti.gov

These techniques provide unprecedented insights into transient intermediates, catalyst restructuring, and the nature of active sites. osti.gov For iron-catalyzed reactions, where unstable, paramagnetic organoiron species are often involved, such methods are invaluable. nih.gov

Table 2: Applicable In Situ/Operando Techniques for this compound Chemistry

Technique Information Gained Relevance to this compound
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, local geometric structure of the iron center. researchgate.net Tracking changes in the Fe(II) center during a catalytic cycle.
Mössbauer Spectroscopy Chemical state, coordination symmetry, and spin state of iron nuclei. nih.govnih.gov Differentiating between various iron species present in a reaction mixture.
Electron Paramagnetic Resonance (EPR) Spectroscopy Characterization of paramagnetic species (e.g., certain Fe(II) states, Fe(III) species). nih.gov Identifying and quantifying paramagnetic intermediates in redox reactions.
Infrared (IR) and Raman Spectroscopy Vibrational modes of molecules; identifying adsorbed species and intermediates on a catalyst surface. nih.gov Monitoring ligand binding and transformation in coordination complex reactions.

| Scanning Tunneling Microscopy (STM) / Transmission Electron Microscopy (TEM) | Atomic-scale visualization of catalyst surfaces and active sites. researchgate.net | Observing the formation and dynamics of iron-based single-atom catalysts derived from this compound. |

By combining these spectroscopic and microscopic techniques, often integrated with computational modeling, researchers can build a detailed picture of the reaction pathways, identify rate-determining steps, and understand how this compound transforms and participates in complex chemical processes. osti.govnih.gov

Untapped Opportunities in Time-Programmed Chemical Systems (e.g., Iodine Clocks in Materials Science)

The classic iodine clock reaction, a staple of chemistry demonstrations, is finding new life in the field of materials science. researchgate.netwikipedia.orgstem.org.uk These fascinating nonlinear chemical systems, which exhibit a delayed and sudden change in concentration of a species (iodine), offer a way to program chemical events in time. researchgate.netsciencebuddies.org

The core of these reactions involves the interplay between iodide (I⁻), an oxidizing agent, and a reducing agent, often in the presence of a starch indicator that forms a dark blue complex with triiodide (I₃⁻). wikipedia.orgyoutube.com this compound can serve as a source of iodide ions for these systems. The delayed production of iodine can be harnessed to trigger processes like self-assembly or gelation at a specific, predetermined time. researchgate.net

Emerging Applications:

Autonomous Self-Assembly: The sudden appearance of iodine can be used to trigger the assembly of supramolecular structures or nanoparticles.

Time-Controlled Sol-Gel Transitions: Iodine clock reactions can program the transition of a solution (sol) into a solid-like material (gel), which has applications in smart materials and drug delivery. researchgate.net

Oscillating Reactions: Variations like the Briggs-Rauscher reaction produce oscillating color changes, demonstrating the potential for creating dynamic materials that respond rhythmically to their chemical environment. youtube.com

This area represents a significant opportunity to move beyond static materials to dynamic, "smart" systems where complex behavior is programmed into the chemical network itself. The use of iron-based compounds like this compound could introduce additional redox complexity and control mechanisms into these time-programmed systems.

Design of Iron Oxide-Based Single Atom Catalysts

Single-atom catalysts (SACs) represent the ultimate frontier in catalyst design, maximizing the efficiency of metal atom utilization by dispersing individual metal atoms on a support material. rsc.orgnih.gov Iron-based SACs are particularly attractive due to iron's low cost and interesting catalytic properties. rsc.org

This compound can serve as a precursor for the synthesis of iron single atoms deposited on various supports, including iron oxides. The concept was pioneered with the successful synthesis of isolated platinum atoms on an iron oxide surface, which showed remarkable catalytic activity. rsc.org

Design Principles and Advantages:

Maximum Atom Efficiency: Every iron atom is potentially an active catalytic site, dramatically reducing the amount of metal required. nih.gov

Unique Reactivity: The electronic properties of the single iron atoms are strongly influenced by their coordination with the support (e.g., Fe-O bonds on an oxide surface), leading to unique catalytic activities and selectivities compared to nanoparticle catalysts. rsc.orgmdpi.com

Well-Defined Active Sites: SACs provide a uniform and well-defined active site (e.g., Fe-N₄ or Fe-Oₓ), which simplifies the mechanistic study of catalytic reactions. rsc.orgresearchgate.net

| Synthesis Method | Wet impregnation, co-precipitation, atomic layer deposition. | Controls the dispersion and stability of the single atoms. |

Future research will focus on developing robust synthesis strategies to prevent the aggregation of single atoms under reaction conditions and on exploring the application of these advanced catalysts, potentially derived from this compound precursors, in important industrial processes such as oxidation, reduction, and electrochemical reactions. rsc.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.